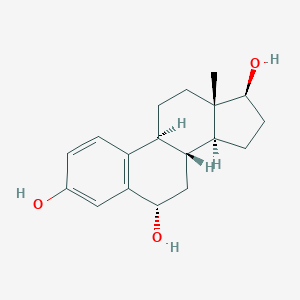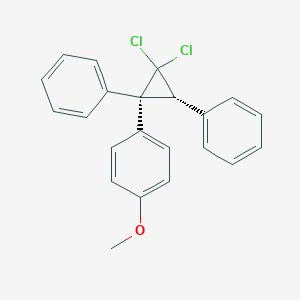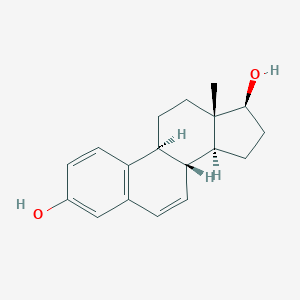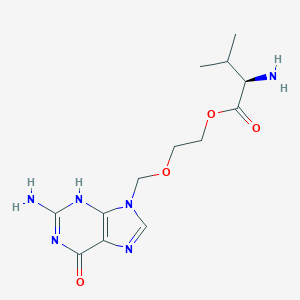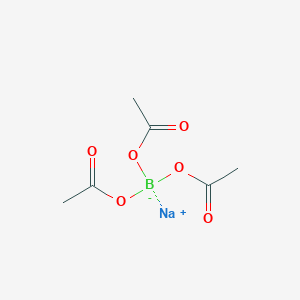
三乙酰氧基硼氢化钠
描述
科学研究应用
Sodium triacetoxyborohydride has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for reductive amination and other reduction reactions.
Biology: The compound is used in the modification of biomolecules, such as the reduction of imine intermediates in the synthesis of peptide bonds.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals
作用机制
Target of Action
Sodium triacetoxyborohydride primarily targets aldehydes and is especially suitable for reductive aminations .
Mode of Action
The boron-hydrogen bond in Sodium triacetoxyborohydride is stabilized by the steric and electron-withdrawing effects of the acetoxy groups . This makes it a mild reducing agent, particularly effective in reductive aminations due to its large scope, mildness, and selectivity . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .
Biochemical Pathways
Sodium triacetoxyborohydride is involved in the reductive amination pathway. In this pathway, the compound is introduced into a mixture of the amine and carbonyl compound, leading to the reduction of iminium ions . This process can be carried out as a one-pot procedure .
Result of Action
The result of Sodium triacetoxyborohydride’s action is the conversion of aldehydes to amines through the process of reductive amination . This leads to the possibility that primary amines can be converted to the dialkylated products (tertiary amines), although the reaction rate is quite slow .
Action Environment
Sodium triacetoxyborohydride is generally used in a controlled laboratory environment. The preferred reaction solvent is 1,2-Dichloroethane (DCE), but reactions can also be carried out in tetrahydrofuran and occasionally in acetonitrile . The presence of a stoichiometric amount of acetic acid, which catalyzes the imine formation and provides the iminium ion, doesn’t present any problem under these conditions .
生化分析
Biochemical Properties
Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride or even sodium cyanoborohydride . It reduces aldehydes but not most ketones . It is especially suitable for reductive aminations of aldehydes and ketones . The boron-hydrogen bond is stabilized by the steric and electron-withdrawing effects of the acetoxy groups, making Sodium triacetoxyborohydride a mild reducing agent .
Cellular Effects
Given its role in reductive aminations, it can be inferred that it may influence cellular processes involving the conversion of aldehydes to amines .
Molecular Mechanism
Sodium triacetoxyborohydride’s mechanism of action involves the reduction of iminium ions, which are intermediates formed during the reductive amination of aldehydes and ketones . The reaction rate for the reduction of these ions is much faster than for ketones or even aldehydes .
Temporal Effects in Laboratory Settings
While specific temporal effects of Sodium triacetoxyborohydride are not extensively documented, it’s known that Sodium triacetoxyborohydride is a general, mild, and selective reducing agent for the reductive amination of various aldehydes and ketones .
Metabolic Pathways
Sodium triacetoxyborohydride is involved in the metabolic pathway of reductive amination, where it acts as a reducing agent . It interacts with aldehydes and ketones to facilitate their conversion to amines .
准备方法
Synthetic Routes and Reaction Conditions
Sodium triacetoxyborohydride is typically synthesized by reacting sodium borohydride (NaBH4) with acetic acid (CH3COOH) in an organic solvent such as benzene or toluene. The reaction proceeds as follows:
NaBH4+3CH3COOH→NaB(OCOCH3)3H+3H2
This reaction is carried out under controlled conditions to ensure the complete conversion of sodium borohydride to sodium triacetoxyborohydride .
Industrial Production Methods
In industrial settings, the production of Sodium triacetoxyborohydride involves large-scale reactors where sodium borohydride and acetic acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at room temperature, and the product is purified through crystallization or distillation techniques to achieve high purity .
化学反应分析
Types of Reactions
Sodium triacetoxyborohydride primarily undergoes reduction reactions. It is widely used in reductive amination, where it reduces imines to amines. The compound is also known to participate in hydride transfer reactions.
Common Reagents and Conditions
In reductive amination, Sodium triacetoxyborohydride is used in conjunction with amines and aldehydes or ketones. The reaction is typically carried out in an organic solvent such as methanol or ethanol, and the conditions are kept mild to prevent over-reduction .
Major Products Formed
The major products formed from the reactions involving Sodium triacetoxyborohydride are secondary and tertiary amines, depending on the starting materials used. For example, the reduction of an imine derived from an aldehyde and a primary amine will yield a secondary amine .
相似化合物的比较
Similar Compounds
Sodium borohydride (NaBH4): A stronger reducing agent used in various reduction reactions but less selective compared to Sodium triacetoxyborohydride.
Lithium triethylborohydride (LiBHEt3): Another selective reducing agent used in organic synthesis.
Sodium cyanoborohydride (NaBH3CN): Known for its use in reductive amination but has toxicity concerns.
Uniqueness
Sodium triacetoxyborohydride is unique due to its mild reducing properties and high selectivity in reductive amination reactions. Unlike sodium borohydride, it does not reduce esters or carboxylic acids, making it a preferred choice for selective reductions .
属性
InChI |
InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGHKNBCHLWKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074368 | |
| Record name | Sodium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Sodium triacetoxyborohydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17675 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56553-60-7 | |
| Record name | Sodium triacetoxyborohydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056553607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium (1:1), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium triacetoxyborohydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Borate(1-), tris(acetato-.kappa.O)hydro-, sodium, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borate(1-), tris(acetato-κO)hydro-, sodium (1:1), (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM TRIACETOXYBOROHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VU0JE4YSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




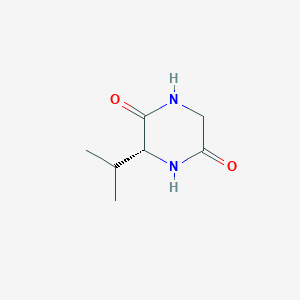
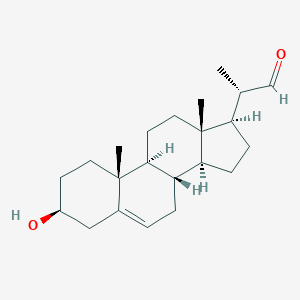

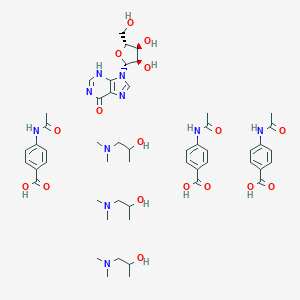
![[(2R,3S,5R)-5-(9-hydroxybenzimidazolo[2,1-f]purin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B140458.png)
